9-[(3-methylisoxazol-5-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the target compound, can be accomplished via intramolecular spirocyclization of 4-substituted pyridines, utilizing in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). This method underscores the potential pathways towards synthesizing the target compound by manipulating the substituents on the core structure.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been the subject of extensive research. A study on the crystal structure of a closely related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5] undecane, through X-ray diffraction structural determination, provides insights into the spatial arrangement and potential electronic configuration of the target molecule (Zhu, 2011).
Chemical Reactions and Properties
The diazaspiro[5.5]undecane core is a versatile scaffold for further chemical modifications. Research into the synthesis and reactions of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives provides a basis for understanding the reactivity and potential chemical transformations of the target molecule (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of compounds containing the diazaspiro[5.5]undecane motif, such as solubility, melting point, and stability, are crucial for their practical applications. While specific studies on the target compound are scarce, related research on the thermodynamic properties and DFT studies of a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative offers valuable insights into the factors influencing the physical characteristics of such molecules (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and the potential for further functionalization, are critical for understanding the applications and handling of the target compound. Although direct studies on the compound are not available, the synthesis and evaluation of similar diazaspiro[5.5]undecane derivatives, such as the discovery of a potent, selective, and orally bioavailable CCR5 antagonist, provide a foundation for predicting the chemical behavior of the target molecule (Yang et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-17-14-19(27-23-17)15-24-12-7-21(8-13-24)6-2-20(26)25(16-21)11-5-18-3-9-22-10-4-18/h3-4,9-10,14H,2,5-8,11-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBPMVCJDCJFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=NC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(3-Methylisoxazol-5-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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